2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt
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Overview
Description
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is a complex organic compound with the molecular formula C20H14ClKN4O4S and a molecular weight of 481.00 g/mol. This compound is known for its unique structure, which includes a pyrazole ring, a naphthalene sulfonate group, and an azo linkage. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate typically involves the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of 2-chlorobenzaldehyde with hydrazine hydrate and ethyl acetoacetate under reflux conditions.
Azo coupling reaction: The pyrazole derivative is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with naphthalene-1-sulfonic acid under alkaline conditions to form the azo compound.
Potassium salt formation: The final step involves the neutralization of the sulfonic acid group with potassium hydroxide to yield the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled synthesis and high yield.
Purification: Using crystallization and filtration techniques to ensure the purity of the final product.
Quality control: Implementing rigorous quality assurance protocols to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfonic acids, chlorinated derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate involves:
Molecular targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate
- Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-2-sulfonate
Uniqueness
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
67875-12-1 |
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Molecular Formula |
C20H14ClKN4O4S |
Molecular Weight |
481.0 g/mol |
IUPAC Name |
potassium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15ClN4O4S.K/c1-12-18(20(26)25(24-12)17-9-5-4-8-15(17)21)23-22-16-11-10-13-6-2-3-7-14(13)19(16)30(27,28)29;/h2-11,18H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
LUHDBCVHMXGHJV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[K+] |
Origin of Product |
United States |
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